N-Benzoyl-2'-deoxy-2'-fluorocytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-Benzoyl-2’-deoxy-2’-fluorocytidine involves multiple steps, starting from the appropriate nucleoside precursor. The synthetic route typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside precursor are protected using suitable protecting groups to prevent unwanted reactions.
Fluorination: The protected nucleoside is then subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position.
Benzoylation: The fluorinated nucleoside is then benzoylated using benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl group.
Deprotection: Finally, the protecting groups are removed to yield N-Benzoyl-2’-deoxy-2’-fluorocytidine.
Analyse Chemischer Reaktionen
N-Benzoyl-2’-deoxy-2’-fluorocytidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted carbon.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include bases such as sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-2’-deoxy-2’-fluorocytidine has several scientific research applications:
Anticancer Research: The compound has shown potential in inhibiting the growth of cancer cells and is being investigated as a potential anticancer drug.
Antiviral Research: It has been found to be active against various viruses, including HIV, Herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), and influenza A virus.
Biological Studies: The compound is used in studies related to DNA synthesis and repair mechanisms due to its structural similarity to natural nucleosides.
Wirkmechanismus
The mechanism of action of N-Benzoyl-2’-deoxy-2’-fluorocytidine involves its incorporation into the DNA of rapidly dividing cells, leading to the inhibition of DNA synthesis. This results in the disruption of cell division and ultimately cell death. The compound targets the DNA polymerase enzyme, which is essential for DNA replication .
Vergleich Mit ähnlichen Verbindungen
N-Benzoyl-2’-deoxy-2’-fluorocytidine is similar to other nucleoside analogs such as:
2’-Fluoro-2’-deoxycytidine: This compound lacks the benzoyl group but shares the fluorine substitution, making it a close analog.
N4-Benzoyl-2’-deoxycytidine: This compound has a similar structure but lacks the fluorine atom.
The uniqueness of N-Benzoyl-2’-deoxy-2’-fluorocytidine lies in its combined benzoyl and fluorine substitutions, which enhance its stability and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C16H16FN3O5 |
---|---|
Molekulargewicht |
349.31 g/mol |
IUPAC-Name |
N-[1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H16FN3O5/c17-12-13(22)10(8-21)25-15(12)20-7-6-11(19-16(20)24)18-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,21-22H,8H2,(H,18,19,23,24) |
InChI-Schlüssel |
RHCOKFXBQWNMHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.